1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely an organic compound containing a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a chloro group (Cl) and a methyl group (CH3) attached to a phenyl ring, and a carbaldehyde group (CHO) attached to the triazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The phenyl ring could be functionalized with the chloro and methyl groups in a separate step, or these groups could be present on the starting material.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the functional groups attached to these rings. The exact structure would depend on the positions of these groups on the rings.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring, as well as the polarizable aldehyde group on the triazole ring. These groups could direct and influence chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group and the polarizable chloro group could impact its solubility, boiling point, melting point, etc.Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : A study by Bhat et al. (2016) discussed the synthesis of a series of triazolyl pyrazole derivatives with potential antimicrobial properties. The compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as therapeutic agents (Bhat et al., 2016).
- Tuberculosis Inhibitory Activity : Costa et al. (2006) described the synthesis and anti-Mycobacterium tuberculosis profile of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. Some compounds exhibited significant inhibition of the bacterium, highlighting their potential in tuberculosis treatment (Costa et al., 2006).
Synthetic Methodologies and Chemical Transformations
- Synthetic Approaches : L'abbé et al. (1990) reported on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, demonstrating the versatility of triazole derivatives in synthetic organic chemistry (L'abbé et al., 1990).
- Ultrasound-Assisted Synthesis : Liu and Wang (2010) described an efficient ultrasound-assisted synthesis of novel dihydropyrimidin-(thio)ones derivatives, showcasing an innovative method to functionalize 1,2,3-triazole compounds, enhancing reaction rates and yields (Liu & Wang, 2010).
Biological Activities and Applications
- α-Glycosidase Inhibition : Gonzaga et al. (2016) reported on the crystal structures and α-glycosidase inhibition activity of triazole derivatives. Their work emphasizes the significant biological activities of these compounds and their potential use in developing new therapeutic agents (Gonzaga et al., 2016).
Advanced Materials and Probe Design
- Fluorescence Probes : Chu et al. (2019) developed a new fluorescence probe for homocysteine detection, illustrating the application of triazole derivatives in the design of selective and sensitive materials for biological and chemical sensing (Chu et al., 2019).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicity. If it’s intended for use in materials science, future research could involve studying its physical properties and potential applications.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate analysis, specific experimental data would be needed.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUFXACSWJWZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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